N-(4-iodo-2-methylphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
Overview
Description
N-(4-iodo-2-methylphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, materials science, and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide likely involves multiple steps, including:
Formation of the Iodo-Substituted Phenyl Ring: This could be achieved through iodination of a suitable precursor.
Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents.
Coupling Reactions: The final step might involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions might be used to modify the functional groups.
Substitution: The iodine atom could be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like sodium iodide or other halides for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide could have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Use in the development of advanced materials with unique properties.
Chemical Research:
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodophenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
- N-(4-bromo-2-methylphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
- N-(4-iodo-2-methylphenyl)-2-[N-methylsulfonyl-3-(fluoromethyl)anilino]acetamide
Uniqueness
The uniqueness of N-(4-iodo-2-methylphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide lies in its specific combination of functional groups, which could confer unique chemical properties and reactivity compared to similar compounds
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3IN2O3S/c1-11-8-13(21)6-7-15(11)22-16(24)10-23(27(2,25)26)14-5-3-4-12(9-14)17(18,19)20/h3-9H,10H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPLPWFGHPSDSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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